Platonin

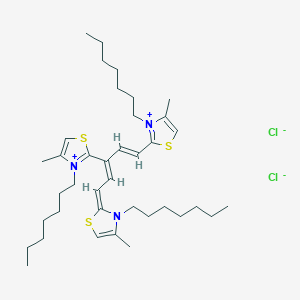

Description

Properties

CAS No. |

6009-02-5 |

|---|---|

Molecular Formula |

C38H61Cl2N3S3 |

Molecular Weight |

727 g/mol |

IUPAC Name |

(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;dichloride |

InChI |

InChI=1S/C38H61N3S3.2ClH/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

AWFGQOQKQHOGAT-UHFFFAOYSA-L |

SMILES |

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[Cl-].[Cl-] |

Isomeric SMILES |

CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[Cl-].[Cl-] |

Canonical SMILES |

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[Cl-].[Cl-] |

Related CAS |

3571-88-8 (Parent) |

Synonyms |

dichloride of platonin J NK 19 platonin platonin dichloride platonin J |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Platonin

Established Synthetic Pathways for Platonin

The synthesis of a molecule as intricate as this compound would logically proceed through the construction of its core heterocyclic components, the thiazole (B1198619) rings, followed by their assembly into the final trimethine cyanine (B1664457) structure.

A plausible synthetic route to this compound would involve a convergent approach. The initial step would be the synthesis of the substituted thiazole precursors. A prominent and versatile method for this is the Hantzsch thiazole synthesis . wikipedia.orgbepls.com This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org For this compound, this would necessitate the synthesis of two key thiazole intermediates: one that will form the central part of the cyanine dye and another that will be the terminal thiazolium salt.

The synthesis of the trimethine cyanine core is typically achieved through condensation reactions. nih.govnih.gov A common strategy involves the reaction of a heterocyclic quaternary salt containing an active methyl group with a suitable methine source. nih.govnih.gov In the case of this compound, a likely approach would involve the reaction of two equivalents of a 2-methyl-4-methyl-3-heptylthiazolium salt with a reagent that can provide the central three-carbon bridge of the polymethine chain, such as triethyl orthoformate or malonaldehyde dianilide. acs.orgnih.gov

An alternative strategy for forming the polymethine chain is the use of a vinylogous formamidinium salt, which can react with the active methylene (B1212753) group of a heterocyclic quaternary salt. The final structure of this compound would then be achieved by linking the three thiazole moieties through the trimethine bridge.

Optimizing the synthesis of complex cyanine dyes like this compound involves careful control of reaction conditions to maximize yield and purity. Key parameters that would require optimization include:

Solvent and Temperature: The choice of solvent is crucial for both the Hantzsch thiazole synthesis and the final condensation steps. High-boiling point solvents are often employed for the condensation reactions to drive them to completion. chemistryjournal.in Temperature control is critical to prevent side reactions and decomposition of the dye.

Base Catalysis: The condensation reactions for cyanine dye formation are typically base-catalyzed. The choice and concentration of the base (e.g., triethylamine, pyridine) can significantly impact the reaction rate and the formation of byproducts.

Purification Techniques: Due to the ionic nature and often limited stability of cyanine dyes, purification can be challenging. Chromatographic methods, such as column chromatography on silica (B1680970) gel or alumina, are commonly used. nih.gov Recrystallization from appropriate solvent systems is also a key step in obtaining high-purity this compound. The use of solid-phase synthesis methodologies has also been explored for cyanine dyes to simplify purification. cam.ac.uk

Design and Synthesis of this compound Analogues and Derivatives

The development of this compound analogues and derivatives is driven by the desire to modulate its physicochemical and biological properties. Rational design approaches focus on systematic structural modifications.

Structural diversity in this compound analogues can be introduced at several key positions:

Modification of the N-Alkyl Chains: The heptyl chains on the nitrogen atoms of the thiazole rings influence the lipophilicity and solubility of the molecule. Varying the length and branching of these alkyl chains can fine-tune these properties.

Substitution on the Thiazole Rings: The methyl groups on the thiazole rings can be replaced with other alkyl or aryl groups. Introduction of electron-donating or electron-withdrawing substituents on the thiazole rings can alter the electronic properties of the chromophore, thereby influencing its absorption and emission spectra. nih.govrsc.orgrsc.org

Modification of the Polymethine Chain: The trimethine chain is a key determinant of the dye's color. Extending the polymethine chain (e.g., to pentamethine or heptamethine) would result in a significant red-shift in the absorption maximum. nih.govnih.gov Introducing substituents on the central carbon of the trimethine bridge can also modulate the spectral properties and stability of the dye. acs.org

The synthesis of novel this compound analogues would follow similar strategies to the parent compound, utilizing appropriately modified starting materials. For instance, to introduce different alkyl chains on the nitrogen atoms, the corresponding N-alkylated thiazolium salts would be prepared and used in the condensation step. To introduce substituents on the thiazole rings, the Hantzsch synthesis would be performed with appropriately substituted α-haloketones or thioamides.

The synthesis of analogues with extended polymethine chains would require different condensing agents. For example, a pentamethine cyanine dye could be synthesized using a reagent like glutaconaldehyde (B1235477) dianil hydrochloride.

Chemoenzymatic or Biosynthetic Exploration (If Applicable in Literature)

A review of the available scientific literature does not indicate any established chemoenzymatic or biosynthetic pathways for the production of this compound or other complex trimethine cyanine dyes. The biosynthesis of the basic thiazole ring is known to occur in nature, for example in the formation of thiamine (B1217682) (Vitamin B1), where the thiazole moiety is derived from cysteine and dehydroglycine in anaerobic bacteria. wikipedia.org However, the enzymatic machinery for the assembly of three such rings into a complex structure like this compound has not been reported.

The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers potential future avenues for the synthesis of complex molecules. researchgate.net However, its application to the synthesis of cyanine dyes is still in its nascent stages and no specific examples related to this compound could be found.

Elucidation of Platonin S Molecular and Cellular Mechanisms of Action

Elucidation of Platonin's Molecular Targets and Ligand Interactions

This compound's biological activity is rooted in its ability to interact with and modulate the function of specific intracellular proteins. While detailed quantitative binding studies are not extensively documented in publicly available literature, its mechanism of action is characterized by the modulation of key enzymes involved in inflammatory and cellular stress responses.

Protein-Ligand Binding Studies

Currently, specific protein-ligand binding studies detailing the binding affinity of this compound, such as its dissociation constant (Kd) or inhibition constant (Kᵢ), to specific protein targets are not widely reported. The strength of an interaction between a ligand like this compound and a protein is defined by its binding affinity, where a lower Kd value signifies a stronger interaction. bio-rad.commalvernpanalytical.com Techniques such as radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry are typically employed to determine these values, providing crucial insights into the potency and specificity of a compound. wikipedia.orggiffordbioscience.com Although this compound is known to influence several signaling pathways, indicating interactions with pathway components, direct binding assays to quantify these interactions are not yet fully characterized in the available research.

Enzyme Modulation and Inhibition

This compound has been shown to modulate the activity of several key enzymes, which is central to its mechanism of action. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory process. nih.govmdpi.com Furthermore, this compound inhibits the activity of IκB kinase beta (IKKβ) and the serine/threonine kinase Akt, both of which are critical upstream regulators in cellular signaling cascades. mdpi.com

| Enzyme Target | Effect of this compound | Cellular Process Affected |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | Inflammation, Nitric Oxide Production |

| Cyclooxygenase-2 (COX-2) | Suppression of expression | Inflammation, Prostaglandin (B15479496) Synthesis |

| IκB Kinase beta (IKKβ) | Inhibition of activity | NF-κB Signaling |

| Akt (Protein Kinase B) | Inhibition of activation | PI3K/Akt Signaling, Cell Survival |

Modulation of Cellular Signaling Pathways

This compound exerts significant control over major cellular signaling pathways that govern inflammation, cell proliferation, and survival. Its influence is most notably observed in the NF-κB, MAP Kinase, and PI3K/Akt pathways.

Regulation of NF-κB Pathway Components

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com The activation of NF-κB is a critical step in the inflammatory response, typically initiated by the degradation of its inhibitor, IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and activate gene transcription. mdpi.com

This compound interferes with this process at multiple levels. It has been found to inhibit NF-κB activity by reducing the phosphorylation and subsequent degradation of IκBα. mdpi.com This is achieved, at least in part, through the inhibition of IκB kinase beta (IKKβ) activity. mdpi.com By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing it from entering the nucleus and activating inflammatory genes. mdpi.com Additionally, in vascular smooth muscle cells, this compound has been observed to directly attenuate the phosphorylation of the p65 subunit at serine 536, which is another mechanism to downregulate NF-κB activation. mdpi.com

| NF-κB Pathway Component | Effect of this compound | Consequence |

|---|---|---|

| IκB Kinase beta (IKKβ) | Inhibition | Reduced IκBα phosphorylation |

| IκBα Phosphorylation/Degradation | Reduction | NF-κB remains bound to IκBα in the cytoplasm |

| p65 Phosphorylation (Ser536) | Attenuation | Reduced NF-κB transactivation potential |

| p65 Nuclear Translocation | Prevention | Inhibition of NF-κB target gene expression |

Impact on MAP Kinase Signaling (ERK, JNK, p38)

The anti-inflammatory effects of this compound are also mediated through its regulation of the mitogen-activated protein kinase (MAPK) signaling pathways, which include extracellular regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 MAPK. nih.gov These pathways are crucial for transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. nih.gov

| MAP Kinase Pathway | Effect of this compound | Associated Cellular Response |

|---|---|---|

| JNK | Inhibition of phosphorylation | Suppression of AP-1 activity, anti-inflammatory effects |

| ERK | Modulation | Regulation of cell proliferation and differentiation |

| p38 | Modulation | Regulation of inflammatory responses and cellular stress |

Other Relevant Signaling Cascades

This compound has been shown to modulate several key signaling cascades integral to cellular inflammatory and survival responses. Research indicates that this compound can suppress vascular inflammation through the modulation of transcription factors. In vascular smooth muscle cells (VSMCs), this compound inhibits the activation of the NF-κB and AP-1 signaling pathways. mdpi.com Specifically, it has been observed to suppress inflammation induced by lipopolysaccharide (LPS) and interferon-γ (IFN-γ) by targeting the NF-κB pathway. mdpi.com Additionally, in oxidized low-density lipoprotein (ox-LDL)-activated VSMCs, this compound alleviates the inflammatory response by inhibiting AP-1 binding activity through the suppression of JNK phosphorylation. mdpi.com

Furthermore, this compound's mechanism of action involves the mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival. In human leukemia cells, this compound was found to inhibit the phosphorylation of p70S6K, a downstream molecule of mTOR. nih.gov This inhibitory action on the mTOR pathway is a critical component of its ability to induce autophagy. nih.gov

Intracellular Processes Influenced by this compound

This compound directly impacts a range of fundamental intracellular processes, from mitochondrial function and autophagy to cell cycle progression and gene expression.

This compound's influence on cellular fate is closely linked to its effects on mitochondria. At concentrations that induce autophagy in human leukemia cells, this compound has been demonstrated to cause permeation of the mitochondrial membrane. nih.gov This event is a significant indicator of mitochondrial dysfunction and is often a precursor to programmed cell death pathways. While direct evidence of this compound's role in modulating mitochondrial dynamics—the balance of organelle fission and fusion—is not extensively detailed, the induction of membrane permeation points to a significant disruption of mitochondrial integrity and function.

This compound is a potent inducer of autophagy-associated cell death, particularly in cancer cells. nih.gov Treatment of human monoblastic U937 leukemia cells with this compound leads to classic morphological changes associated with autophagy, including the appearance of cytoplasmic membranous vacuoles. nih.gov A key hallmark of this process is the formation of acidic vesicular organelles (AVO), which has been observed in over 95% of cells upon exposure to this compound. nih.gov

Mechanistically, this compound-induced autophagy is accompanied by the localization of microtubule-associated protein 1 light chain 3 (LC3) to autophagosomes, a critical step in autophagosome formation. nih.gov The process is regulated through at least two key molecular events:

Upregulation of BNIP3: this compound augments the expression of BNIP3, a pro-autophagic protein, in U937 and K562 leukemia cells. nih.gov

Inhibition of mTOR Signaling: It exerts an inhibitory effect on the mTOR pathway, as evidenced by the reduced phosphorylation of its downstream target, p70S6K. nih.gov

Importantly, this autophagy-associated cell death appears to be caspase-independent, as a pan-caspase inhibitor did not prevent the formation of AVOs or growth inhibition. nih.gov

This compound demonstrates a clear ability to modulate cell cycle progression. Studies on a panel of human leukemic cell lines, including U937, HL-60, K562, NB4, and THP-1, have shown that treatment with this compound in the dark induces a significant G0/G1 arrest. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. This cell-cycle-specific mechanism is a key component of its anti-proliferative effects. nih.gov

This compound regulates the expression of specific genes involved in inflammation and autophagy. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and proinflammatory mediators such as interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) in activated macrophages. mdpi.com Conversely, as part of its mechanism for inducing autophagy, this compound augments the expression of the BNIP3 gene. nih.gov The broader effects of this compound on the general machinery of protein synthesis have not been fully elucidated, but its ability to selectively regulate the expression of key proteins underscores its targeted biological activity.

Oxidative Stress Modulation and Radical Scavenging Properties

This compound is recognized as a potent antioxidant with significant radical-scavenging capabilities. iiarjournals.orgnih.govnih.gov It actively scavenges various free radicals, including superoxide (B77818) anions, hydroxyl radicals, and methyl radicals. researchgate.net Kinetic studies using the induction period method have quantified its antioxidant activity, demonstrating that this compound is an effective scavenger of both carbon-centered and oxygen-centered radicals. iiarjournals.orgnih.gov

A key finding is that fully oxidized this compound has a stoichiometric factor (n) of 4, meaning one mole of the inhibitor can trap four moles of radicals. iiarjournals.orgnih.govnih.gov This makes it a potent peroxy-radical scavenger. nih.gov The inhibition rate constant (kinh) for this compound ranges from 0.8 x 10³ M⁻¹s⁻¹ to 1.6 x 10⁴ M⁻¹s⁻¹. nih.gov This dual capacity to act as both a prooxidant under visible light irradiation and an antioxidant allows it to exert diverse pharmacological effects. nih.gov

Table 1: Effects of this compound on Intracellular Processes

| Intracellular Process | Effect of this compound | Key Molecular Observations | Cellular Outcome |

|---|---|---|---|

| Mitochondrial Function | Induces mitochondrial membrane permeation | - | Disruption of mitochondrial integrity, contribution to cell death |

| Autophagy | Induces autophagy-associated cell death | Formation of AVOs, LC3 localization, ↑ BNIP3 expression, ↓ p70S6K phosphorylation | Inhibition of cancer cell growth via a caspase-independent pathway |

| Cell Cycle Progression | Induces cell cycle arrest | Accumulation of cells in the G0/G1 phase | Inhibition of cell proliferation |

| Gene Expression | Modulates specific gene expression | ↓ iNOS, IL-6, IL-1β, TNF-α expression; ↑ BNIP3 expression | Anti-inflammatory effects and induction of autophagy |

Table 2: Kinetic Radical-Scavenging Activity of this compound

| Parameter | Value/Range | Significance |

|---|---|---|

| Stoichiometric Factor (n) | 4 | One molecule of this compound can trap four free radicals |

| Inhibition Rate Constant (kinh) | 0.8 x 10³ - 1.6 x 10⁴ M⁻¹s⁻¹ | Indicates the efficiency of the radical scavenging reaction |

| Scavenged Radicals | Carbon-centered (R•), Oxygen-centered (PhCOO•), Superoxide anions, Hydroxyl radicals, Methyl radicals | Demonstrates broad-spectrum antioxidant activity |

Direct Antioxidant Activity

This compound demonstrates direct antioxidant capabilities primarily through its potent free-radical-scavenging activity. nih.goviiarjournals.org This mechanism involves the direct neutralization of harmful reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Research has established that this compound is a particularly effective scavenger of peroxy-radicals. nih.gov The kinetics of this radical-scavenging activity have been investigated using methods such as the induction period in the polymerization of methyl methacrylate. nih.goviiarjournals.org These studies have quantified the efficiency of this compound in trapping free radicals. One key parameter is the stoichiometric factor (n), which represents the number of free radicals trapped by a single molecule of the antioxidant. For fully oxidized this compound, this value has been determined to be 4, indicating that one molecule of this compound can neutralize four free radicals. nih.govnih.gov

Further kinetic analysis has determined the inhibition rate constant (k inh) for this compound, which provides a measure of the speed and efficiency of the radical-scavenging reaction. The reported values for this compound's k inh span a wide range, underscoring its significant reactivity toward free radicals. nih.goviiarjournals.org This direct interaction and neutralization of radicals is a primary pathway for its antioxidant effect. Additionally, studies have noted a dual modulatory activity for this compound as both a prooxidant and an antioxidant, particularly under visible light irradiation, as observed in isolated rat hepatocytes. nih.gov

Table 1: Kinetic Parameters of this compound's Direct Antioxidant Activity

| Parameter | Value/Range | Description | Source(s) |

|---|---|---|---|

| Stoichiometric Factor (n) | 4 | Number of free radicals trapped per molecule of fully oxidized this compound. | nih.govnih.gov |

| Inhibition Rate Constant (k inh) | 0.8 x 10³ to 1.6 x 10⁴ M⁻¹s⁻¹ | Rate constant for the radical-scavenging reaction. | nih.goviiarjournals.org |

| Radical Specificity | Potent peroxy-radical scavenger | Shows high efficiency in neutralizing peroxy-radicals. | nih.gov |

Indirect Regulation of Endogenous Antioxidant Systems

Following a comprehensive review of available scientific literature, no specific research findings detailing this compound's mechanism of action through the indirect regulation of endogenous antioxidant systems were identified. This includes a lack of data concerning its potential effects on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or the modulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Preclinical Biological Activity Investigations of Platonin

In Vitro Studies on Specific Cell Lines and Primary Cell Cultures

In vitro studies using both established cell lines and primary cell cultures are crucial for understanding the cellular and molecular mechanisms of a compound's activity before in vivo testing. Primary cell cultures, derived directly from tissues, often retain characteristics more representative of their in vivo counterparts compared to immortalized cell lines, although cell lines offer advantages in terms of consistency and ease of use. eppendorf.commdpi.comaudubonbio.com Research on Platonin has utilized these models to investigate its effects on immune cells and vascular cells.

Immunomodulatory Effects on Macrophages and Peripheral Blood Mononuclear Cells (PBMCs)

Macrophages and Peripheral Blood Mononuclear Cells (PBMCs), which include monocytes, lymphocytes, and dendritic cells, are key components of the innate and adaptive immune systems and play significant roles in inflammatory responses. core.ac.ukplos.org Studies have explored this compound's ability to modulate the activity of these cells. This compound has been reported to exhibit anti-inflammatory capacity in macrophages and is considered a potent macrophage-activating agent and immunomodulator. mdpi.comnih.govdntb.gov.uanycu.edu.twnih.gov

Several studies have demonstrated this compound's ability to suppress the production of pro-inflammatory cytokines by immune cells. In human PBMCs stimulated with lipopolysaccharide (LPS), treatment with this compound at a concentration of 0.1 µg/mL suppressed the production of key pro-inflammatory cytokines including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov This suppressive effect on pro-inflammatory cytokine production is a significant aspect of this compound's observed anti-inflammatory activity. nih.gov

Data on the suppression of pro-inflammatory cytokines by this compound in LPS-stimulated human PBMCs:

| Cytokine | Effect of this compound (0.1 µg/mL) on LPS-induced Production |

| IL-1β | Suppressed |

| TNF-α | Suppressed |

| IL-6 | Suppressed |

This compound has also been shown to modulate the production and expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In LPS-stimulated human PBMCs, this compound treatment (0.1 µg/mL) suppressed the production of nitric oxide (NO) and the expression of iNOS and COX-2. nih.gov The suppression of iNOS and COX-2 is linked to the inhibition of NF-κB activity, a key transcription factor involved in inflammatory responses. nih.gov

Data on the modulation of inflammatory mediators by this compound in LPS-stimulated human PBMCs:

| Mediator | Effect of this compound (0.1 µg/mL) on LPS-induced Production/Expression |

| NO | Suppressed Production |

| iNOS | Suppressed Expression |

| COX-2 | Suppressed Expression |

Investigations into this compound's effects on phagocytic activity, a crucial function of macrophages in clearing pathogens and debris, have yielded interesting results. Studies administering small amounts of this compound (20-40 ng/mouse) to mice showed that peritoneal macrophages exhibited greatly enhanced Fc-receptor-mediated phagocytic and superoxide-generating capacities four days after administration. nih.gov However, much higher doses (more than 3000 ng/mouse) did not produce this effect. nih.gov Photodynamic experiments involving exposure of mouse peritoneal cells to light in the presence of low concentrations of this compound also demonstrated enhanced ingestion activity of macrophages. nih.gov This suggests that this compound can act as a potent macrophage-activating agent, influencing their phagocytic capabilities under specific conditions. nih.gov

Investigation of Vascular Smooth Muscle Cell Responses

Vascular smooth muscle cells (VSMCs) play a significant role in the pathogenesis of vascular inflammatory diseases like atherosclerosis. mdpi.comresearchgate.net The switch of VSMCs to macrophage-like cells is considered essential in exacerbating vascular inflammation. mdpi.comdntb.gov.uaresearchgate.net this compound's effects on VSMCs have been investigated due to its observed anti-inflammatory properties. mdpi.comresearchgate.net

Pretreatment with this compound has been shown to suppress inflammatory responses in VSMCs stimulated by inflammatory mediators. In VSMCs stimulated with a combination of LPS and interferon-gamma (LPS/IFN-γ), this compound pretreatment suppressed the expression of inducible nitric oxide synthase and mature interleukin-1β. mdpi.comdntb.gov.ua this compound also inhibited LPS/IFN-γ-induced NF-κB activation. mdpi.com Furthermore, this compound treatment remarkably suppressed the production of monocyte chemoattractant protein-1 (MCP-1) in VSMCs stimulated with oxidized low-density lipoprotein (ox-LDL). mdpi.com This suppression was potentially mediated through the attenuation of AP-1 binding activity and JNK1/2 phosphorylation. mdpi.com These findings collectively indicate that this compound possesses vascular protective properties through its potent anti-inflammatory effects in VSMCs. mdpi.comresearchgate.net

Data on the anti-inflammatory effects of this compound in stimulated VSMCs:

| Stimulus | Inflammatory Marker Modulated | Effect of this compound (0.5–2 μM) |

| LPS/IFN-γ | iNOS Expression | Suppressed |

| LPS/IFN-γ | Mature IL-1β Production | Suppressed |

| LPS/IFN-γ | NF-κB Activation | Inhibited |

| ox-LDL | MCP-1 Production | Suppressed |

Regulation of Cell Proliferation and Migration in Vascular Models

Studies have demonstrated that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a key process in the development of vascular diseases such as atherosclerosis and restenosis after angioplasty. In rat VSMCs stimulated with platelet-derived growth factor (PDGF-BB) or fetal bovine serum (FBS), this compound significantly suppressed cell proliferation in a concentration-dependent manner (1–5 μmol/L) nih.govresearchgate.netnih.gov. This inhibitory effect was not specific to PDGF-BB stimulation nih.govresearchgate.net.

Mechanism investigations revealed that this compound treatment arrested cell cycle progression in the S and G2/M phases nih.govnih.gov. This compound was found to inhibit the phosphorylation of JNK1/2 and c-Jun, but not ERK1/2 or AKT, in PDGF-BB-stimulated VSMCs nih.govnih.gov. Furthermore, this compound markedly reversed the down-regulation of p27 expression induced by PDGF-BB nih.govnih.gov. These findings suggest that this compound inhibits VSMC proliferation potentially by interfering with JNK1/2-dependent signaling, leading to cell cycle arrest nih.govnih.gov.

Data on the effects of this compound on VSMC proliferation:

| Stimulus | This compound Concentration (μmol/L) | Inhibition of Proliferation (%) | Cell Cycle Arrest |

| PDGF-BB (10 ng/mL) | 1 | 66.3 | S and G2/M phases |

| 2 | 96.6 | S and G2/M phases | |

| 5 | 122.4 | S and G2/M phases | |

| FBS (10%) | 1 | 57.4 | S and G2/M phases |

| 2 | 67.3 | S and G2/M phases | |

| 5 | 84.3 | S and G2/M phases |

Note: This table is a representation of data discussed in the text. In an interactive format, columns could be sortable.

Effects on Leukemic Cell Lines and Cell Death Pathways

This compound has also been investigated for its effects on various human leukemic cell lines, demonstrating inhibition of proliferation and induction of a specific type of cell death.

Inhibition of Proliferation

Treatment with this compound in the dark has been shown to reduce cell membrane integrity and induce significant G0/G1 arrest in a panel of human leukemic cell lines, including U937, HL-60, K562, NB4, and THP-1 tandfonline.comnih.govresearchgate.net. While hypodiploid cells were not always evident within 24 hours, they were noted in some cell lines after this period tandfonline.comnih.gov. No myeloid differentiation was observed in these cells after five days of treatment tandfonline.com.

Induction of Autophagy-Associated Cell Death

Intriguingly, this compound exposure caused changes characteristic of autophagy in monoblastic U937 cells, including the appearance of cytoplasmic membranous vacuoles and the formation of acidic vesicular organelles (AVO) in a large percentage of cells tandfonline.comnih.gov. This this compound-induced autophagy was accompanied by the localization of microtubule-associated protein 1 light chain 3 to autophagosomes tandfonline.comnih.gov. Pretreatment with a pancaspase inhibitor, Z-VAD-fmk, abrogated the this compound-induced hypodiploidity but did not affect growth inhibition and AVO formation, suggesting a caspase-independent autophagy-associated cell death pathway tandfonline.comnih.gov. Pretreatment with 3-methyladenine, an autophagy inhibitor, attenuated this compound-mediated growth inhibition and AVO formation tandfonline.comnih.gov. This compound augmented the expression of BNIP3 in both U937 and K562 cells, while having an opposite effect on the phosphorylation of the mTOR downstream molecule p70S6K tandfonline.comnih.gov. This compound also induced mitochondrial membrane permeation under conditions that induced autophagy tandfonline.comnih.gov. These results suggest that this compound can inhibit growth and induce primarily autophagy-associated cell death in leukemic cells via a mitochondria-mediated and caspase-independent pathway tandfonline.comnih.gov.

In Vivo Animal Model Studies

In vivo studies using animal models have explored the effects of this compound on systemic inflammation and brain injury.

Assessment of Anti-inflammatory Effects in Systemic Models (e.g., Endotoxemia)

This compound has demonstrated anti-inflammatory effects in systemic models, such as endotoxemia. Administration of this compound is known to inhibit the up-regulation of inflammatory molecules, including interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in endotoxin-activated macrophages nih.gov. Furthermore, this compound has been shown to reduce circulatory failure and mortality in septic rats nih.govcapes.gov.br. The anti-inflammatory mechanisms of this compound may involve the suppression of MAPKs, nuclear factor (NF)-κB, and activator protein (AP)-1 nih.govnih.gov. In a septic rat model induced by cecal ligation and puncture (CLP), this compound mitigated systemic inflammation and oxidative stress, preserving blood-brain barrier integrity aja.org.tw. Data from this study indicated that this compound could decrease plasma levels of IL-6 and malondialdehyde (MDA) in septic rats aja.org.tw.

Data on the effects of this compound on inflammatory markers in septic rats:

| Marker | Condition | Level |

| Plasma IL-6 | CLP | Increased |

| CLP + this compound | Decreased compared to CLP | |

| Plasma MDA | CLP | Increased |

| CLP + this compound | Decreased compared to CLP |

Note: This table summarizes findings from the text. In an interactive format, additional data points or comparisons could be included.

Neuroprotective Efficacy in Models of Brain Injury (e.g., TBI, Ischemic Stroke)

This compound has shown neuroprotective effects in animal models of brain injury, including traumatic brain injury (TBI) and ischemic stroke. In a mouse model of controlled cortical impact (CCI), a well-established experimental TBI model, pretreatment with this compound (200 µg/kg) exerted neuroprotective effects nih.govresearchgate.netnih.govresearchgate.net. This compound treatment significantly reduced neurological severity scores, improved general locomotor activity and rotarod performance, and decreased anxiety-related behavior in CCI-injured mice nih.govresearchgate.netnih.gov. Furthermore, this compound reduced lesion volumes, the expression of cleaved caspase-3, and microglial activation in TBI-insulted brains nih.govresearchgate.netnih.govresearchgate.net. This compound also suppressed mRNA levels of caspase-3, caspase-1, cyclooxygenase-2, TNF-α, IL-6, and IL-1β nih.govresearchgate.netnih.govresearchgate.net. Free radical production after TBI was also attenuated in this compound-treated mice nih.govresearchgate.netnih.gov. These findings suggest that this compound exhibits neuroprotective properties against TBI through its anti-inflammatory, anti-apoptotic, and anti-free radical capabilities nih.govresearchgate.netnih.gov.

The neuroprotective effect of this compound has also been demonstrated in a mouse model of ischemic stroke nih.govresearchgate.netresearchgate.netdntb.gov.ua. Its neuroprotective ability in ischemic brain injury may be attributed to its anti-inflammatory, antithrombotic, and free radical-scavenging effects nih.govresearchgate.net. Studies have found that this compound treatment at the early stage of cerebral ischemia/reperfusion injury significantly reduced cerebral infarct lesions and improved neurological scores researchgate.netresearchgate.netresearchgate.net. This compound may play a neuroprotective role in cerebral ischemia/reperfusion injury by inhibiting NLRP3 inflammasome activation through upregulating autophagy via the BNIP3/LC3 pathway researchgate.net.

Improvement of Neurobehavioral Outcomes

Preclinical studies utilizing animal models of neurological injury, such as traumatic brain injury (TBI) and ischemic stroke, have investigated the effects of this compound on neurobehavioral deficits. In a controlled cortical impact (CCI) mouse model of TBI, treatment with this compound significantly reduced the neurological severity score, improved general locomotor activity, and enhanced performance in rotarod tests. researchgate.netnih.gov Anxiety-related behavior was also observed to improve in CCI-injured mice treated with this compound. researchgate.netnih.gov Similarly, in a mouse model of middle cerebral artery occlusion (MCAO)-induced ischemic stroke, this compound treatment improved neurological deficit scores and MCAO-reduced locomotor activity and rotarod performance. researchgate.netresearchgate.net

Reduction of Lesion Volume and Cellular Damage

Investigations into the effects of this compound on tissue damage in preclinical models have shown a reduction in lesion volume and cellular damage. In the CCI mouse model of TBI, this compound treatment reduced lesion volumes and the expression of cleaved caspase-3 in injured brains. researchgate.netnih.gov Cleaved caspase-3 is an indicator of apoptosis or programmed cell death. researchgate.netnih.gov this compound also suppressed the mRNA levels of caspase-3 and caspase-1, further suggesting a reduction in apoptotic processes. researchgate.netnih.gov In the MCAO-induced ischemic stroke model in mice, this compound substantially reduced cerebral infarct volume, brain edema, and neuronal cell death. researchgate.netresearchgate.net

Table 1: Effects of this compound on Neurobehavioral Outcomes and Lesion Volume in Mouse Models

| Model (Injury) | Outcome Measure | This compound Effect (vs. Control) | Source |

| CCI (TBI) | Neurological Severity Score | Significantly reduced | researchgate.netnih.gov |

| CCI (TBI) | General Locomotor Activity | Significantly reduced | researchgate.netnih.gov |

| CCI (TBI) | Rotarod Performance | Improved | researchgate.netnih.gov |

| CCI (TBI) | Anxiety-Related Behavior | Improved | researchgate.netnih.gov |

| CCI (TBI) | Lesion Volume | Reduced | researchgate.netnih.gov |

| CCI (TBI) | Cleaved Caspase-3 Expression | Reduced | researchgate.netnih.gov |

| CCI (TBI) | Caspase-3 mRNA Levels | Suppressed | researchgate.netnih.gov |

| CCI (TBI) | Caspase-1 mRNA Levels | Suppressed | researchgate.netnih.gov |

| MCAO (Ischemic Stroke) | Neurological Deficit Scores | Improved | researchgate.netresearchgate.net |

| MCAO (Ischemic Stroke) | Locomotor Activity (MCAO-reduced) | Improved | researchgate.netresearchgate.net |

| MCAO (Ischemic Stroke) | Rotarod Performance (MCAO-reduced) | Improved | researchgate.netresearchgate.net |

| MCAO (Ischemic Stroke) | Cerebral Infarct Volume | Substantially reduced | researchgate.netresearchgate.net |

| MCAO (Ischemic Stroke) | Brain Edema | Reduced | researchgate.netresearchgate.net |

| MCAO (Ischemic Stroke) | Neuronal Cell Death | Substantially reduced | researchgate.netresearchgate.net |

Modulation of Microglial Activation

This compound has been shown to modulate microglial activation in preclinical models of neurological injury. In both the CCI mouse model of TBI and the MCAO-induced ischemic stroke model, this compound treatment attenuated microglial activation in the injured brains. researchgate.netnih.govresearchgate.net Microglial activation is a key component of the neuroinflammatory response that occurs after primary brain injury and contributes to secondary brain damage. researchgate.netnih.govresearchgate.net this compound also suppressed the expression of inflammatory mediators such as cyclooxygenase-2, tumor necrosis factor-α, interleukin-6, and interleukin-1β in TBI-insulted brains. researchgate.netnih.gov In lipopolysaccharide-stimulated macrophages, this compound suppressed the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation. researchgate.net

Effects on Organ-Specific Ischemia-Reperfusion Injury (e.g., Lungs)

Preclinical studies have investigated this compound's effects on ischemia-reperfusion (I/R) injury in specific organs, such as the lungs. In a rat model of acute lung injury induced by bilateral lower limb ischemia-reperfusion, this compound was found to mitigate the injury. nih.gov Histological examination revealed moderate inflammation in the lung tissues of the I/R group, while the I/R-Platonin group showed only mild inflammation. nih.gov this compound treatment significantly reduced the total cell number and protein concentration in bronchoalveolar lavage fluid compared to the I/R group. nih.gov Furthermore, leukocyte infiltration and myeloperoxidase activity in lung tissues were significantly lower in the this compound-treated group. nih.gov The pulmonary concentrations of macrophage inflammatory protein-2, interleukin-6, and prostaglandin (B15479496) E2 were also significantly lower in the I/R-Platonin group compared to the I/R group. nih.gov this compound also reduced plasma nitric oxide concentration and nitric oxide and malondialdehyde concentrations in lung tissues. nih.gov

Table 2: Effects of this compound on Acute Lung Injury in a Rat I/R Model

| Outcome Measure | I/R Group (vs. Sham) | I/R-Platonin Group (vs. I/R) | Source |

| Lung Tissue Inflammation (Histology) | Moderate | Mild | nih.gov |

| Total Cell Number in BALF | Significantly Higher | Significantly Lower | nih.gov |

| Protein Concentration in BALF | Significantly Higher | Significantly Lower | nih.gov |

| Leukocyte Infiltration in Lung Tissues | Significantly Higher | Significantly Lower | nih.gov |

| Myeloperoxidase Activity in Lung Tissues | Significantly Higher | Significantly Lower | nih.gov |

| Macrophage Inflammatory Protein-2 in Lungs | Significantly Higher | Significantly Lower | nih.gov |

| Interleukin-6 in Lungs | Significantly Higher | Significantly Lower | nih.gov |

| Prostaglandin E2 in Lungs | Significantly Higher | Significantly Lower | nih.gov |

| Plasma Nitric Oxide Concentration | Significantly Higher | Significantly Lower | nih.gov |

| Nitric Oxide Concentration in Lung Tissues | Significantly Higher | Significantly Lower | nih.gov |

| Malondialdehyde Concentration in Lung Tissues | Significantly Higher | Significantly Lower | nih.gov |

Immunomodulatory Activity in Allograft Models

This compound has demonstrated immunomodulatory activity in preclinical allograft models. In a C57BL/6 to BALB/c mice skin transplantation model, this compound treatment resulted in significantly prolonged skin allograft survival in a dose- and time-dependent manner. nih.gov Histologic changes in the skin allografts of this compound-treated mice paralleled the observed prolonged survival. nih.gov Serum cytokine analysis showed that this compound significantly suppressed the production of the proinflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, NF-κB activity and inducible nitric oxide synthase (iNOS) expression were remarkably suppressed in draining lymph nodes of this compound-treated recipients. nih.gov

Attenuation of Heatstroke Reactions in Animal Models

The potential of this compound to attenuate reactions associated with heatstroke has been investigated in animal models. An investigation explored the therapeutic effect of this compound in an animal model of heat stroke, noting that this compound is a cyanine (B1664457) photosensitizing dye and an inhibitor of proinflammatory cytokines. nih.govresearchgate.net While the detailed findings from this specific study regarding this compound's effect on heatstroke reactions were not extensively provided in the search results beyond the mention of the investigation, this compound's known properties as an inhibitor of proinflammatory cytokines like IL-1β, IL-6, and TNF-α, which are elevated in heat stroke, suggest a potential mechanism for its effect. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Platonin and Its Analogues

Identification of Key Structural Features for Biological Activity

Identifying the specific parts of the Platonin molecule responsible for its observed biological activities is a primary goal of SAR studies. While direct experimental data on this compound analogues is limited in the provided context, the general understanding of cyanine (B1664457) dyes and SAR principles suggests that the conjugated system of the cyanine chromophore and the nature and position of substituents attached to it are likely to play significant roles in determining activity. iiarjournals.orgresearchgate.netmdpi.complanet.com

Influence of Cyanine Chromophore Modifications

This compound's core structure includes a cyanine chromophore, a conjugated system of alternating single and double bonds typically found in polymethine dyes. nih.govrsc.orgmdpi.combiorxiv.orgresearchgate.netmdpi.com Modifications to this chromophore, such as altering the length of the polymethine chain or changing the heterocyclic end groups, are known to significantly impact the photophysical properties of cyanine dyes, including their absorption and emission wavelengths. mdpi.comacs.org These changes in electronic structure can, in turn, influence interactions with biological targets and subsequent activity. For instance, studies on other cyanine dyes have shown that asymmetric cyanines can exhibit superior photophysical properties compared to symmetric ones, which is relevant in applications like biological imaging. biorxiv.org While the direct link between such photophysical changes due to chromophore modification and the specific biological activities of this compound (e.g., anti-inflammatory or neuroprotective effects) is not explicitly detailed in the search results, it is a critical area for SAR investigation.

Correlation of Structural Variations with Molecular Interactions

The biological activity of a compound is intrinsically linked to its interactions with biological targets, such as proteins, enzymes, or cellular membranes. SAR studies aim to correlate structural variations with changes in these molecular interactions. For cyanine dyes, interactions can involve various forces, including electrostatic interactions (due to the positive charge often present in cyanine dyes), hydrophobic interactions, π-π stacking between aromatic or conjugated systems, and hydrogen bonding. rsc.orgresearchgate.net While specific data on the molecular interactions of this compound or its analogues with their biological targets is not detailed in the provided search results, studies on other cyanine dyes have highlighted the importance of interactions like π-π stacking and CH-π interactions in their binding to biological structures like amyloid-beta aggregates. rsc.org Understanding these interactions at a molecular level is crucial for explaining the observed SAR and guiding the design of more effective analogues.

Development of Predictive Models for Novel this compound-like Compounds

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling approaches aim to build mathematical models that can predict the biological activity of new compounds based on their structural properties. researchgate.netwikipedia.org These models can help prioritize the synthesis and testing of compounds with a higher probability of possessing desired activities. Various computational methods, including machine learning and deep learning, are employed to develop such models by correlating molecular descriptors (numerical representations of chemical structure) with biological activity data. researchgate.netresearchgate.netiiarjournals.orgresearchgate.netfrontiersin.orgbinance.com While the provided information discusses the general application of predictive models in drug discovery, there is no specific mention or description of predictive models that have been developed specifically for this compound or its analogues to predict their biological activities. The development of such models would require a dataset of this compound analogues with known structures and corresponding biological activity data, which was not detailed in the search results.

Analytical Methodologies for Platonin Research

Methods for Detection and Quantification of Platonin in Experimental Matrices

Accurate quantification of this compound in various experimental matrices, such as biological fluids and cell cultures, is fundamental to pharmacokinetic and mechanistic studies. This is typically achieved through a combination of spectroscopic and chromatographic techniques that offer high sensitivity and selectivity.

Spectroscopy is a cornerstone of chemical analysis, leveraging the interaction of electromagnetic radiation with matter to elucidate structure and concentration. wikipedia.org For a chromophore like this compound, these methods are particularly powerful.

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a substance. wikipedia.org As a cyanine (B1664457) dye, this compound possesses an extended system of conjugated π-electrons, which allows it to absorb light strongly in the visible or near-infrared region of the spectrum. wikipedia.orglibretexts.org The Beer-Lambert law provides the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species. wikipedia.org UV-Vis spectroscopy is invaluable for determining the concentration of this compound in solutions and for monitoring its stability. The maximum absorption wavelength (λmax) is a characteristic property, with cyanine dyes' spectral properties being tunable based on their specific molecular structure. nih.gov

Fluorescence Spectroscopy : Many cyanine dyes are highly fluorescent, emitting light of a longer wavelength after being excited by light of a shorter wavelength. wikipedia.orguakron.edu This property can be exploited for highly sensitive detection. Fluorescence spectroscopy can be several orders of magnitude more sensitive than absorption spectroscopy, allowing for the detection of this compound at very low concentrations. nih.gov The fluorescence quantum yield and lifetime are key parameters that can be influenced by the molecule's environment, providing insights into binding events or changes in local polarity. researchgate.netmdpi.com

Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides high specificity for identifying this compound and its potential metabolites or degradation products. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the precise quantification and identification of the compound in complex biological mixtures. mdpi.com High-resolution mass spectrometry can confirm the elemental composition of this compound, serving as an definitive identification tool.

Table 1: Overview of Spectroscopic Techniques for this compound Analysis

| Technique | Principle | Typical Application for this compound Research |

|---|---|---|

| UV-Visible Spectroscopy | Measures the absorption of light by the molecule's conjugated system. wikipedia.org | Quantification in solutions, stability studies, determination of λmax. |

| Fluorescence Spectroscopy | Detects light emitted from the molecule after excitation at a specific wavelength. uakron.edu | Highly sensitive detection and quantification in dilute samples; studying environmental effects on the molecule. researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules for identification and quantification. mdpi.com | Definitive identification of this compound and its metabolites, quantification in complex matrices (especially when coupled with LC). |

Chromatography is an essential technique for separating components of a mixture, making it indispensable for analyzing this compound in complex biological samples. bohrium.comcapes.gov.br

High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound in pharmaceutical and biological samples. researchgate.netdergipark.org.trxjtu.edu.cn The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov A common mode is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. By coupling the HPLC system with a UV-Vis or fluorescence detector, this compound can be selectively quantified with high precision and accuracy. nih.gov The retention time, the time it takes for this compound to travel through the column, is a characteristic feature used for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) : While HPLC is suitable for this compound itself, GC-MS is a powerful tool for identifying volatile degradation products. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. The separated components are then analyzed by a mass spectrometer. This is particularly useful in stability studies to identify and quantify small molecules that may result from the breakdown of the this compound structure under stress conditions like heat or light.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Cyanine Dye

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm | Stationary phase for separating the compound from other matrix components. dergipark.org.tr |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes the compound from the column; gradient allows for separation of compounds with different polarities. dergipark.org.tr |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time. xjtu.edu.cn |

| Injection Volume | 10 µL | The amount of sample introduced into the system. dergipark.org.tr |

| Detection | UV-Vis Detector set at the λmax of the dye | Quantifies the compound as it elutes from the column based on its light absorbance. dergipark.org.tr |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. xjtu.edu.cn |

Techniques for Assessing this compound's Interaction with Biological Components

Understanding how this compound interacts with proteins, nucleic acids, and other biological molecules is key to deciphering its mechanism of action.

In vitro binding assays are used to measure the interaction between a ligand (this compound) and its specific biological target, such as a receptor or enzyme. nih.gov These assays can determine key parameters like the binding affinity (Kd), which indicates the strength of the interaction.

Common approaches include:

Equilibrium Dialysis : This classic method involves separating a solution containing the target protein from a protein-free solution by a semi-permeable membrane that allows the ligand (this compound) to pass through. At equilibrium, the concentration of free this compound is the same on both sides, and the amount bound to the protein can be calculated. springernature.com

Flow Cytometry-Based Assays : If the target protein is on a cell surface, flow cytometry can be used to quantify the binding of a fluorescently-labeled version of this compound or a competitor ligand to the cells. nih.gov

Luminescence-Based Assays : Modern techniques like the NanoLuc Binary Technology (NanoBiT) can be adapted for homogenous ligand-receptor binding assays, providing a sensitive and convenient method for studying interactions. springernature.com

Table 3: Comparison of In Vitro Binding Assay Techniques

| Assay Type | Principle | Advantages |

|---|---|---|

| Equilibrium Dialysis | Measures free vs. bound ligand concentration at equilibrium across a semi-permeable membrane. springernature.com | Gold standard for affinity determination; minimizes protein modification. |

| Flow Cytometry | Quantifies binding of a fluorescent ligand to cell-surface receptors. nih.gov | Allows analysis on a cell-by-cell basis in a native environment. |

| Luminescence/BRET | Measures binding through changes in light emission from engineered proteins (e.g., NanoBiT). springernature.com | High sensitivity, homogenous format (no wash steps needed). |

Determining if and where this compound enters cells is crucial, as its subcellular localization dictates its potential targets and biological activity. nih.govfrontiersin.org As a photosensitizer, its efficacy is highly dependent on its proximity to vital cellular components. spiedigitallibrary.org

Fluorescence Microscopy : Given the inherent fluorescence of many cyanine dyes, fluorescence microscopy is a primary tool for visualizing this compound's uptake and distribution within cells. mdpi.com By treating live or fixed cells with this compound, its location can be imaged directly. Co-localization studies, using specific fluorescent stains for organelles like mitochondria, lysosomes, or the nucleus, can reveal the precise subcellular compartments where this compound accumulates. nih.govwikipedia.org

Quantitative Uptake Studies : To quantify the amount of this compound taken up by cells, cell populations can be incubated with the compound for various times. After incubation, the cells are washed and lysed. The concentration of this compound in the cell lysate can then be determined using the spectroscopic or chromatographic methods described previously (e.g., fluorescence spectroscopy or HPLC). This allows for the study of uptake kinetics and the mechanisms involved (e.g., passive diffusion vs. active transport). mdpi.com

The charge of a photosensitizer can influence its accumulation in specific organelles; cationic compounds often collect in mitochondria, while anionic species may be found in lysosomes. nih.gov Identifying this compound's localization is therefore a critical step in understanding its molecular targets. frontiersin.org

Challenges and Future Research Trajectories for Platonin

Gaps in Current Understanding of Platonin's Comprehensive Biological Profile

Despite promising findings, significant gaps persist in our knowledge of this compound's complete biological and molecular profile. Current research has pointed to its neuroprotective and anti-inflammatory effects; for instance, studies have found that this compound has a neuroprotective effect, though its precise molecular mechanism requires more in-depth investigation. researchgate.net The brain protective effect of this compound is associated with its capacity to regulate autophagy and inflammation derived from NLRP3 inflammasomes. researchgate.net

However, a truly comprehensive profile is lacking. Key areas that remain underexplored include:

Full Spectrum of Molecular Targets: Beyond its known interactions with pathways like JNK phosphorylation and NLRP3 inflammasomes, the full range of proteins, enzymes, and receptors that this compound interacts with is not yet mapped. researchgate.net

Pharmacokinetics and Metabolism: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) profile in various models are needed to understand its bioavailability and biological half-life.

Long-term Effects and Chronic Exposure: The consequences of long-term administration of this compound are unknown.

Off-Target Effects: A systematic evaluation of potential off-target effects across different organ systems is a critical gap in building a complete safety and efficacy profile.

Comparative Efficacy: There is a lack of comparative studies that benchmark this compound's efficacy against existing agents in relevant disease models.

Addressing these knowledge gaps is fundamental for the rational design of future preclinical and clinical investigations. nih.gov

Advanced Methodologies for Deeper Mechanistic Elucidation

To bridge the gaps in our understanding, researchers must leverage advanced methodologies that can provide a holistic view of this compound's mechanism of action. nih.gov These technologies offer the potential to move beyond single-pathway analysis to a systems-level understanding.

Omics technologies are high-throughput methods that can simultaneously analyze large sets of biological molecules like proteins and metabolites, providing a comprehensive snapshot of cellular states. humanspecificresearch.orgresearchgate.net Integrating these technologies into this compound research can offer profound insights. nih.govfrontiersin.org

Proteomics: The large-scale study of proteins can identify the direct and indirect protein targets of this compound. humanspecificresearch.org By comparing the proteomes of cells or tissues treated with this compound versus controls, researchers can uncover novel protein interactions and affected signaling cascades.

Metabolomics: This involves the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org Applying metabolomics can reveal how this compound alters cellular metabolism, identifying key metabolic pathways that are modulated by the compound. This is crucial for understanding its effects on cellular energy and function. nih.gov

The integration of multi-omics data can provide a systems-level view of this compound's biological impact, accelerating the discovery of its mechanisms and potential biomarkers. frontiersin.orgnih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Proteomics | Identify global changes in protein expression and post-translational modifications in response to this compound treatment. | Discovery of novel drug targets, understanding of signaling pathway modulation, identification of biomarkers for drug response. humanspecificresearch.org |

| Metabolomics | Profile changes in endogenous metabolites following this compound administration. | Elucidation of metabolic reprogramming, understanding of bioenergetic effects, identification of metabolic biomarkers of efficacy. humanspecificresearch.org |

| Transcriptomics | Analyze changes in gene expression (RNA transcripts) induced by this compound. | Identification of regulated genes and pathways, understanding of the primary transcriptional response to the compound. humanspecificresearch.org |

| Genomics | Study how genetic variations might influence the response to this compound. | Insights into pharmacogenomics, identification of patient populations most likely to respond to treatment. humanspecificresearch.org |

Advanced imaging techniques are essential for non-invasively studying the effects of this compound within a living organism (in vivo). frontiersin.org These methods allow for real-time visualization of biological processes, from the molecular to the whole-organism level. nih.govresearchgate.net

Fluorescence Imaging: By tagging this compound or a derivative with a fluorescent marker, researchers can track its distribution and accumulation in specific tissues or even within single cells. researchgate.net This technique offers high sensitivity and resolution for cellular-level studies. researchgate.net

Magnetic Resonance Imaging (MRI): Functional MRI can be used to assess the impact of this compound on tissue function, such as blood flow and metabolic activity in the brain following ischemic injury. frontiersin.org

Magnetic Resonance Spectroscopy (MRS): MRS allows for the non-invasive measurement of specific molecules in vivo, providing information on tumor pathophysiology and metabolism. nih.gov This could be used to track the metabolic effects of this compound in target tissues.

Positron Emission Tomography (PET): PET imaging can be used to quantify the in vivo binding of a radiolabeled this compound derivative to its target, providing direct evidence of target engagement and helping to establish a dose-response relationship.

These advanced imaging tools can provide critical data on the pharmacodynamics of this compound, linking its concentration in tissues to its biological effects. nih.govcancer.gov

Exploration of Novel Preclinical Research Areas for this compound and Derivatives

The known anti-inflammatory and neuroprotective properties of this compound suggest its potential utility in a range of diseases beyond what has been initially studied. researchgate.netresearchgate.net Preclinical research is the foundational stage for identifying and validating these new therapeutic applications. angelinipharma.com

Future preclinical studies should explore the efficacy of this compound and newly synthesized derivatives in a variety of disease models. cancer.govdzif.de This includes not only expanding within its known areas of effect but also branching into new ones based on mechanistic insights.

Table 2: Potential Novel Preclinical Research Areas for this compound

| Research Area | Rationale | Potential this compound Derivative Focus |

|---|---|---|

| Chronic Inflammatory Diseases | This compound's demonstrated regulation of inflammatory molecules suggests potential in conditions like rheumatoid arthritis or inflammatory bowel disease. researchgate.neteurekaselect.com | Derivatives with improved oral bioavailability and targeted delivery to inflamed tissues. |

| Other Neurodegenerative Disorders | Its neuroprotective effects in cerebral ischemia could translate to other conditions involving neuronal damage, such as Parkinson's or Alzheimer's disease. researchgate.net | Derivatives with enhanced blood-brain barrier penetration. |

| Oncology | Modulation of key signaling pathways like MAPKs could impact cancer cell proliferation and survival. researchgate.netphysiology.org | Derivatives designed to selectively target cancer cells or the tumor microenvironment. |

| Fibrotic Diseases | Overactivity of growth factors like PDGF is implicated in fibrotic conditions; this compound's potential to modulate such pathways could be beneficial. physiology.org | Derivatives that specifically inhibit fibroblast activation and extracellular matrix deposition. |

Strategies for Overcoming Research Limitations

All research endeavors have inherent limitations, and acknowledging them is a mark of scientific rigor. researchmate.netinnerview.co For this compound research, a proactive approach to mitigate these limitations is essential.

Strategies include:

Triangulation of Methods: Using multiple data sources and research methods (e.g., combining in vitro cell-based assays with in vivo animal models) can help validate findings and provide a more comprehensive picture. innerview.conumberanalytics.com

Robust Study Design: Employing strategies like randomization, blinding, and adequate sample sizes in preclinical studies is crucial to minimize bias and ensure the reliability of the results. numberanalytics.com

Collaborative Research: Multi-center and interdisciplinary collaborations can increase access to diverse models, technologies, and expertise, thereby enhancing the scope and validity of the research.

Transparency in Reporting: Researchers should clearly and honestly report the limitations of their studies, which helps to contextualize the findings and guide future research directions. researchmate.netinnerview.co

Conceptual Framework for Future this compound-Inspired Compound Development

Building on the knowledge gained, a conceptual framework can guide the development of the next generation of compounds inspired by this compound. This framework represents a systematic, multi-stage approach to drug discovery and optimization.

Foundation Building: This initial stage focuses on comprehensively addressing the knowledge gaps outlined in section 7.1. It involves using the advanced omics and imaging methodologies from section 7.2 to build a deep, systems-level understanding of this compound's mechanism of action, molecular targets, and metabolic fate.

Target Validation and Diversification: Based on the foundational data, new therapeutic targets and pathways modulated by this compound will be identified and validated. This knowledge will inform the expansion into the novel preclinical research areas suggested in section 7.3.

Rational Drug Design and Synthesis: With a validated target and a deep mechanistic understanding, medicinal chemists can rationally design and synthesize novel derivatives of this compound. The goal is to optimize the parent compound's structure to enhance potency, improve selectivity, reduce off-target effects, and optimize pharmacokinetic properties.

Iterative Optimization and Preclinical Testing: The newly synthesized derivatives will undergo rigorous preclinical testing in the relevant disease models. This is an iterative cycle where the results from preclinical evaluation feed back into the design process, allowing for continuous refinement of the compounds. The strategies for overcoming research limitations (section 7.4) are critical at this stage to ensure the data generated is robust and reliable.

This conceptual framework provides a roadmap for translating the initial promise of this compound into a pipeline of optimized, next-generation therapeutic candidates.

Q & A

Q. What are the primary molecular mechanisms through which Platonin exerts its anti-inflammatory effects in preclinical models?

Methodological Answer: this compound modulates inflammatory pathways by inhibiting key signaling molecules such as c-Jun NH2-terminal kinase (JNK), extracellular regulated kinase (ERK), and p38 MAPK, as demonstrated in lipopolysaccharide-stimulated macrophages and vascular smooth muscle cells (VSMCs) . Researchers should validate these mechanisms using Western blotting for phosphorylation status and ELISA for cytokine profiling (e.g., IL-1β, TNF-α) in both in vitro (e.g., RAW 264.7 macrophages) and in vivo models (e.g., middle cerebral artery occlusion in mice) .

Q. How do researchers standardize this compound dosing in neuroprotection studies to ensure reproducibility?

Methodological Answer: Dosing is typically weight-adjusted in murine models (e.g., 200 μg/kg for ischemic stroke , 100–200 μg/kg for traumatic brain injury ). Pharmacokinetic studies should accompany efficacy trials to assess bioavailability. For in vitro work, concentrations range from 1–10 μM, depending on cell type (e.g., 5 μM for platelet aggregation assays , 1–5 μM for VSMC proliferation inhibition ). Dose-response curves and toxicity screens (e.g., MTT assays) are critical to establish therapeutic windows .

Q. What in vitro models are most robust for evaluating this compound’s antioxidant activity?

Methodological Answer: Collagen- and Fenton reaction-induced hydroxyl radical (•OH) formation assays are widely used to quantify antioxidant capacity . Pair these with fluorescence-based ROS detection (e.g., DCFH-DA probes) in endothelial cells or macrophages. For mechanistic insights, combine with JNK/NF-κB pathway inhibitors to isolate this compound’s specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects on JNK phosphorylation be reconciled?

Methodological Answer: Discrepancies arise from model-specific contexts. For example, this compound inhibits JNK in LPS-stimulated macrophages at 5–10 μM but activates protective JNK pathways in ischemic neurons . To resolve this, employ tissue-specific knockout models (e.g., JNK1/2-deficient mice) and compare temporal phosphorylation patterns using time-course experiments. Meta-analyses of dose-response data across studies (e.g., ) can identify concentration thresholds for divergent outcomes .

Q. What integrative methodologies are recommended to study this compound’s dual anti-inflammatory and antiplatelet roles?

Methodological Answer: Combine in vivo thrombosis models (e.g., FeCl3-induced carotid injury) with platelet aggregation assays (e.g., collagen-induced) and parallel inflammatory biomarker analysis (e.g., serum IL-6, CRP) . Use transcriptomics (RNA-seq) to identify shared pathways (e.g., NF-κB/MAPK crosstalk). For translational relevance, validate in comorbid models (e.g., atherosclerosis with ischemic stroke) .

Q. What statistical approaches address variability in this compound’s neuroprotective outcomes across traumatic brain injury (TBI) models?

Methodological Answer: Multivariate regression can control for covariates like injury severity (e.g., controlled cortical impact depth ) and post-treatment intervals. Bayesian meta-analysis is useful for pooling data from heterogeneous studies (e.g., differences in species, drug administration timing). Preclinical trials should adhere to STAIR criteria, including blinded outcome assessments and power calculations .

Methodological Considerations from Key Studies

- Experimental Design : Pretreatment vs. post-treatment paradigms yield distinct insights. For example, pretreatment in TBI models highlights prophylactic potential , while post-treatment in stroke models aligns with clinical applicability .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary upload raw Western blot images, dose-response tables, and statistical code as supporting information .

- Contradiction Resolution : Use sensitivity analysis to test if outliers (e.g., paradoxical JNK activation) are methodologically driven (e.g., antibody specificity issues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.